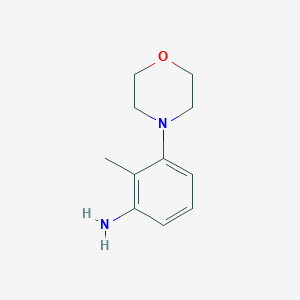

2-Methyl-3-morpholin-4-ylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-methyl-3-morpholin-4-ylaniline |

InChI |

InChI=1S/C11H16N2O/c1-9-10(12)3-2-4-11(9)13-5-7-14-8-6-13/h2-4H,5-8,12H2,1H3 |

InChI Key |

ZALIKPFMNQUVDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1N2CCOCC2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 2 Methyl 3 Morpholin 4 Ylaniline

Established Synthetic Pathways to the Chemical Compound

Established methodologies for the synthesis of complex anilines often rely on a sequential introduction of functional groups onto a basic aromatic core. A logical and well-precedented approach to 2-Methyl-3-morpholin-4-ylaniline involves the initial construction of a suitably substituted nitroaromatic intermediate, followed by reduction of the nitro group to the desired aniline (B41778).

A plausible and established route to a precursor for this compound begins with a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy hinges on the reaction of a nucleophile with an aryl halide or a similar substrate activated by strongly electron-withdrawing groups, such as nitro groups. wikipedia.org The presence of these groups is crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgyoutube.com

A hypothetical, yet chemically sound, pathway would commence with 2,3-dinitrotoluene. The two nitro groups activate the aromatic ring towards nucleophilic attack. Morpholine (B109124), acting as the nucleophile, would preferentially substitute one of the nitro groups. The regioselectivity of this substitution can be influenced by steric and electronic factors. In many dinitro systems, the least sterically hindered nitro group is preferentially displaced. researchgate.net In the case of 2,3-dinitrotoluene, the nitro group at the 3-position is ortho to the methyl group and para to the other nitro group, while the nitro group at the 2-position is ortho to both. This could potentially direct the morpholine to attack at the 3-position.

The reaction typically proceeds by the addition of the nucleophile to form the Meisenheimer complex, followed by the elimination of the leaving group (in this case, the nitrite (B80452) ion) to restore aromaticity. wikipedia.org Such reactions are often carried out in a suitable solvent and may require heating to proceed at a reasonable rate. acs.org

Table 1: Hypothetical Nucleophilic Aromatic Substitution for Precursor Synthesis

| Starting Material | Nucleophile | Product | Plausible Conditions |

|---|---|---|---|

| 2,3-Dinitrotoluene | Morpholine | 4-(2-Methyl-3-nitrophenyl)morpholine | DMSO, 100-120 °C |

This table presents plausible reaction conditions based on general principles of Nucleophilic Aromatic Substitution and is for illustrative purposes.

Once the nitro-substituted intermediate, such as 4-(2-Methyl-3-nitrophenyl)morpholine, is obtained, the final step is the reduction of the nitro group to form the target aniline. A variety of reductive methods are available, ranging from classical metal-acid systems to more modern catalytic approaches.

Historically, reagents like iron in acidic media or tin(II) chloride have been widely used for the reduction of aromatic nitro compounds. youtube.comrsc.org For instance, the Bechamp reduction, using iron filings in the presence of an acid like acetic acid or hydrochloric acid, is a classic and industrially relevant method. youtube.comrsc.org Another common laboratory-scale method involves the use of stannous chloride (SnCl₂) in a solvent such as ethanol (B145695). youtube.com

A significant challenge in molecules with multiple reducible functional groups is achieving selective reduction. In cases where a molecule contains two nitro groups, selective reduction of one group can be accomplished using specific reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide (Zinin reduction). researchgate.netorganic-chemistry.org This selectivity is often governed by steric hindrance, with the less hindered nitro group being reduced preferentially. researchgate.net For the precursor 4-(2-Methyl-3-nitrophenyl)morpholine, where only one nitro group is present, a broad range of reducing agents can be employed effectively.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Typical Conditions | Key Features |

|---|---|---|

| Fe / HCl or Acetic Acid | Reflux | Inexpensive, widely used industrially. |

| SnCl₂ / Ethanol | Room Temperature or Reflux | Mild conditions, common in laboratory synthesis. youtube.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Often used for chemoselective reductions. rsc.org |

| H₂ / Pd/C | Atmospheric or elevated pressure | Catalytic, clean workup, but may reduce other functional groups. youtube.com |

This table summarizes common reductive methods applicable to the conversion of a nitroaromatic precursor to the corresponding aniline.

Advanced Synthetic Techniques for the Formation of Analogous Morpholine-Substituted Aniline Systems

Modern organic synthesis offers more sophisticated and efficient methods for constructing C-N bonds and for carrying out reductions with high selectivity and under mild conditions. These advanced techniques are highly relevant for the synthesis of complex molecules like this compound.

Catalytic hydrogenation is a powerful and clean method for the reduction of nitro groups. youtube.com Using a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas can efficiently convert a nitroaromatic precursor to the corresponding aniline under relatively mild conditions. rsc.orgrsc.org The reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297). Highly dispersed palladium nanoparticles have shown excellent performance and selectivity in nitroarene hydrogenation. rsc.org

Asymmetric transfer hydrogenation (ATH) represents a more advanced strategy, particularly when chirality is a consideration in the target molecule. While this compound is achiral, ATH methodologies are pertinent for the synthesis of chiral analogues. This technique typically uses a ruthenium or rhodium catalyst with a chiral ligand and a hydrogen donor like isopropanol (B130326) or formic acid. acs.orgsigmaaldrich.com The asymmetric transfer hydrogenation of imines and ketones is well-established, providing access to chiral amines with high enantioselectivity. acs.orgsigmaaldrich.comwikipedia.org While not directly applicable to the reduction of a nitro group, ATH could be employed in alternative synthetic routes involving the reduction of a prochiral imine precursor.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of C-N bonds, particularly for the synthesis of arylamines. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the direct formation of the bond between an aryl halide (or triflate) and an amine. wikipedia.orgwiley.com

To synthesize this compound using this approach, a suitable starting material would be 3-halo-2-methylaniline (e.g., 3-bromo-2-methylaniline (B1266185) or 3-chloro-2-methylaniline). This would be coupled with morpholine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with sterically demanding and electron-rich phosphines, such as those from the Buchwald or Hartwig groups, often providing the best results. cmu.edunih.govresearchgate.net These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

Modern Buchwald-Hartwig protocols allow for the coupling of a wide range of aryl chlorides with amines, often at room temperature, which is a significant advantage over older methods that required harsh conditions. wiley.com

Table 3: Representative Catalytic Systems for Buchwald-Hartwig Amination of Morpholine

| Aryl Halide | Catalyst/Ligand System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Aryl Chloride | Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂ | NaOt-Bu | Toluene (B28343) | Room Temp - 80 |

| Aryl Bromide | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 |

| Aryl Chloride | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 - 70 |

Data in this table is compiled from various sources reporting on Buchwald-Hartwig amination reactions involving morpholine and aryl halides. cmu.edursc.orgresearchgate.net

While direct assembly of this compound might not typically proceed via an intramolecular cyclization as the final step, the formation of the morpholine ring itself can be achieved through such strategies. These methods are crucial for creating a diverse range of morpholine-containing building blocks that could, in turn, be used in syntheses like the Buchwald-Hartwig amination.

One common strategy involves the cyclization of N-substituted-2-aminoethoxy derivatives. For example, a Wacker-type aerobic oxidative cyclization of alkenes catalyzed by palladium can produce morpholines. organic-chemistry.org Another approach is the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by reagents like boron trifluoride etherate, to form the six-membered morpholine ring. organic-chemistry.org Gold-catalyzed cyclization of alkynylamines or alkynylalcohols also provides an efficient route to morpholine derivatives. rsc.org

More directly related to aniline synthesis, some heterocyclization strategies can yield aniline derivatives as products. For instance, microwave-assisted double N-alkylation of anilines with alkyl dihalides can be used to form N-aryl azacycloalkanes, which could be precursors to more complex structures. acs.org Furthermore, the cyclization of 2-vinylanilines is a powerful tool for constructing nitrogen-containing heterocycles, which showcases the versatility of substituted anilines in building complex molecular architectures. researchgate.net

Optimization of Reaction Conditions and Yield for Efficient Synthesis

The efficiency and yield of the synthesis of this compound via Buchwald-Hartwig amination are highly dependent on the careful optimization of several reaction parameters. These include the choice of palladium catalyst, the phosphine ligand, the base, the solvent, and the reaction temperature. The interplay of these factors is crucial for achieving high conversion of the starting materials and minimizing side products.

A typical starting point for the synthesis would be the reaction of 3-bromo-2-methylaniline with morpholine. The optimization of this transformation would involve screening various catalytic systems. For instance, palladium sources like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂) are commonly employed in conjunction with a variety of phosphine ligands. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig families (e.g., XPhos, SPhos, RuPhos), have been shown to be highly effective in promoting the amination of aryl halides.

The choice of base is also paramount. Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like potassium tert-butoxide (KOtBu) and cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific substrates and solvent system. prepchem.com

The solvent must be capable of dissolving the reactants and the catalytic species while being relatively inert under the reaction conditions. Aprotic, non-polar to polar solvents such as toluene, dioxane, and tetrahydrofuran (B95107) (THF) are frequently used. The reaction temperature is another critical variable that needs to be optimized, with typical temperatures ranging from 80 °C to 120 °C. chemspider.com

To illustrate the optimization process, the following table presents data from a model Buchwald-Hartwig amination of an aryl bromide with morpholine, showcasing the impact of different reaction components on the yield.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions for a Model Aryl Bromide and Morpholine Reaction

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOtBu (1.2) | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ (1.5) | Dioxane | 110 | 78 |

| 3 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 80 | 95 |

| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | KOtBu (1.4) | THF | 90 | 92 |

This table is a representative example based on typical optimization studies for Buchwald-Hartwig amination reactions and does not represent actual experimental data for the synthesis of this compound.

As the table demonstrates, the combination of a modern, bulky phosphine ligand like XPhos with a palladium source and a strong base like NaOtBu in a suitable solvent generally leads to higher yields under milder conditions.

Design of Efficient and Environmentally Benign Synthetic Protocols

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly chemical syntheses, a concept often referred to as "green chemistry." For the synthesis of this compound, several strategies can be employed to make the process more efficient and ecologically sound.

One of the primary considerations in green chemistry is the choice of solvent. Traditional solvents like toluene and dioxane, while effective, have environmental and safety concerns. Research has focused on finding greener alternatives. For Buchwald-Hartwig aminations, solvents such as tert-amyl alcohol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even water have been successfully used. chemicalbook.com 2-MeTHF, derived from renewable resources, is an excellent substitute for THF and dioxane in many cases. The use of water as a solvent, often with the aid of surfactants or co-solvents, is particularly attractive from a green chemistry perspective. scbt.com

Minimizing the amount of catalyst and ligand used is another key aspect of an efficient and environmentally benign protocol. High catalyst turnover numbers reduce the amount of precious and often toxic heavy metals like palladium required. The development of highly active catalytic systems, such as those employing N-heterocyclic carbene (NHC) ligands or highly efficient phosphine ligands, allows for significantly lower catalyst loadings, often in the range of 0.1 to 1 mol%. researchgate.net

The choice of base can also contribute to a greener synthesis. While strong bases like sodium tert-butoxide are highly effective, they can be hazardous and generate significant salt waste. The use of weaker, more environmentally benign bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is preferable, although this may require more forcing reaction conditions or more active catalytic systems. prepchem.com

Furthermore, the development of protocols that allow for the recovery and recycling of the palladium catalyst is a major goal in sustainable chemistry. This can be achieved by immobilizing the catalyst on a solid support or by using aqueous or biphasic systems where the catalyst can be easily separated from the product.

The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, are also central to green synthesis. A well-designed one-pot reaction, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly improve atom economy and reduce waste. For the synthesis of this compound, a potential one-pot process could involve the in-situ generation of the starting aniline followed by the Buchwald-Hartwig amination.

Table 2: Comparison of Traditional vs. Greener Synthetic Protocol for a Model Buchwald-Hartwig Amination

| Parameter | Traditional Protocol | Greener Protocol |

|---|---|---|

| Solvent | Toluene or Dioxane | 2-Methyl-THF or Water |

| Catalyst Loading | 2-5 mol% | <1 mol% |

| Base | NaOtBu or LiHMDS | K₂CO₃ or K₃PO₄ |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation |

| Workup | Organic solvent extraction | Aqueous extraction/catalyst recycling |

This table provides a generalized comparison and specific conditions would need to be optimized for the synthesis of this compound.

By systematically optimizing reaction conditions and incorporating principles of green chemistry, the synthesis of this compound can be designed to be both high-yielding and environmentally responsible.

Chemical Reactivity and Derivatization Strategies of 2 Methyl 3 Morpholin 4 Ylaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring of 2-methyl-3-morpholin-4-ylaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups. byjus.com The primary amino group (-NH2) at position C1 is a powerful activating, ortho-, para-directing group. libretexts.org The methyl group (-CH3) at C2 is a weakly activating, ortho-, para-director. The morpholino group at C3, connected via its nitrogen atom, is also a strong activating, ortho-, para-director.

The combined influence of these substituents synergistically increases the electron density of the aromatic ring, particularly at the positions ortho and para to the strongest activating group, the -NH2 moiety. organicchemistrytutor.com Therefore, electrophilic attack is strongly directed to the C4 and C6 positions. The C5 position is sterically hindered by the adjacent morpholino group, and the C2 and C3 positions are already substituted.

Predicted Reactivity Order: C6 > C4 >> C5

Given the high reactivity, reactions like halogenation can often proceed even without a Lewis acid catalyst, and may lead to polysubstitution if not carefully controlled. libretexts.org For reactions carried out in strong acidic media, such as nitration or sulfonation, the amino group will be protonated to form the anilinium ion (-NH3+). This anilinium group is a strong deactivating, meta-director, which would fundamentally alter the substitution pattern. byjus.com To achieve para- or ortho-substitution under these conditions, the amino group is often protected, for instance, by acetylation to form an amide, which is less basic but still an ortho-, para-director. libretexts.org

Nucleophilic Reactivity and Derivatization at the Amino Group

The primary amino group (-NH2) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.orgchemguide.co.uk This allows for a wide range of derivatization reactions.

Acylation: The most common derivatization is acylation, where the aniline reacts with acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is typically performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. ncert.nic.in This conversion to an amide is also a useful strategy for temporarily reducing the high reactivity of the aniline ring during other synthetic steps. libretexts.org

Reaction with Carbonyls: The aniline can react with aldehydes and ketones in a condensation reaction to form imines (Schiff bases). This reaction is often reversible and catalyzed by acid. The resulting imines can be further reduced, for example with sodium borohydride, to yield stable secondary amines. beilstein-journals.org

Alkylation: While direct alkylation with alkyl halides can occur, it is often difficult to control and can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgncert.nic.in

Chemical Modifications and Transformations of the Morpholine (B109124) Moiety

The morpholine ring is a saturated heterocycle that is generally chemically stable. wikipedia.org Its ether linkage and tertiary amine function are robust under many reaction conditions. The presence of the ether oxygen withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar cyclic amines like piperidine. wikipedia.org

Significant chemical transformations of the morpholine ring itself typically require harsh conditions.

Oxidation: Strong oxidizing agents can lead to oxidation at the carbon atoms adjacent to the nitrogen and oxygen, potentially leading to ring-opening. However, the aniline portion of the molecule is more susceptible to oxidation.

Ring Opening: While not common, cleavage of the C-O bond can be achieved under specific, forceful conditions, for instance with strong acids at high temperatures, but this is not a typical synthetic strategy. acs.org

In the context of drug discovery, the morpholine moiety is often incorporated to improve pharmacokinetic properties and is generally intended to remain intact. acs.org Its presence can enhance metabolic stability and solubility.

Oxidation and Reduction Chemistry of the Chemical Compound

Oxidation: Aromatic amines are susceptible to oxidation, and the rate and products depend on the oxidant and reaction conditions. acs.orgnih.gov The initial step is often the transfer of an electron from the aniline to form a radical cation. umn.eduacs.org Strong oxidizing agents can lead to the formation of complex polymeric materials (aniline black). The oxidation potential of anilines is influenced by the substituents on the ring; electron-donating groups generally make oxidation easier. umn.eduepa.gov

Reduction: The most significant reduction reaction related to this compound is its own synthesis from the corresponding nitroaromatic precursor, 1-nitro-2-methyl-3-morpholinobenzene. This reduction is a crucial step and can be achieved through various methods:

Catalytic Hydrogenation: This is a common and clean method using catalysts like Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni) with hydrogen gas. youtube.com

Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl) are classic and effective methods for reducing nitro groups to anilines. youtube.comyoutube.com

Electrocatalytic Reduction: Modern methods using electrocatalysis, sometimes with mediators like polyoxometalates, offer a highly selective and sustainable alternative for nitro group reduction, operating at room temperature and avoiding the need for high-pressure hydrogen gas or sacrificial metal reagents. nih.govresearchgate.netnih.gov

Synthesis of Complex Derivatives and Analogs Incorporating the this compound Scaffold

The reactive handles on this compound make it a valuable starting material for building more elaborate molecular architectures, particularly those containing additional heterocyclic rings.

Formation of Amide and Hydrazide Derivatives

Amide Derivatives: As discussed in section 3.2, amides are readily formed by reacting the aniline with various acylating agents. These derivatives are important in their own right and as intermediates. A variety of carboxylic acids can be coupled using standard peptide coupling reagents (e.g., TBTU, DCC) or by converting the acid to a more reactive acyl chloride. luxembourg-bio.com

Hydrazide Derivatives: Creating hydrazide derivatives from anilines is a multi-step process. A common route involves:

Diazotization: The primary amino group is treated with nitrous acid (generated in situ from NaNO2 and a strong acid like HCl) at low temperatures to form a diazonium salt. pharmainfo.inresearchgate.net

Reduction to Hydrazine (B178648): The diazonium salt is then reduced to the corresponding arylhydrazine.

Acylation: This hydrazine can then be acylated with an ester or acyl chloride to yield the desired hydrazide derivative. oup.com These hydrazides are key precursors for various heterocycles. nih.gov

Table 1: Representative Amide and Hydrazide Derivatives

| Starting Material | Reagent | Product Class | Representative Product Name |

|---|---|---|---|

| This compound | Acetyl Chloride | Amide | N-(2-methyl-3-morpholin-4-ylphenyl)acetamide |

| This compound | Benzoyl Chloride | Amide | N-(2-methyl-3-morpholin-4-ylphenyl)benzamide |

| 2-Methyl-3-morpholin-4-ylhydrazine* | Acetic Anhydride | Hydrazide | 2-acetyl-1-(2-methyl-3-morpholin-4-yl)hydrazine |

| 2-Methyl-3-morpholin-4-ylhydrazine* | Ethyl Formate | Hydrazide | N'-(2-methyl-3-morpholin-4-yl)formohydrazide |

Note: Assumes successful synthesis of the hydrazine intermediate.

Integration into Heterocyclic Systems (e.g., Pyrazoles, Triazoles, Oxadiazoles)

The aniline and its derivatives can be used to construct a variety of five-membered heterocyclic rings, which are prominent motifs in medicinal chemistry.

Pyrazoles: Pyrazoles are typically synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound. chim.it Using the 2-methyl-3-morpholin-4-yl scaffold, a plausible route is:

Convert the aniline to the corresponding arylhydrazine as described in 3.5.1.

React the resulting 2-methyl-3-morpholin-4-ylhydrazine with a 1,3-diketone (e.g., acetylacetone) in a condensation reaction, often with acid catalysis, to yield the N-aryl pyrazole (B372694) derivative. acs.orgorganic-chemistry.org

Triazoles:

1,2,3-Triazoles: These are commonly formed via the Huisgen [3+2] cycloaddition between an azide (B81097) and an alkyne. The aniline can be converted to an aryl azide via the diazonium salt intermediate. Reaction of this azide with a suitable alkyne, often catalyzed by copper(I), would yield the 1,4-disubstituted 1,2,3-triazole. frontiersin.orgnih.gov

1,2,4-Triazoles: There are numerous methods for synthesizing 1,2,4-triazoles. One approach involves reacting an arylhydrazine with formamide (B127407) under microwave irradiation. organic-chemistry.org Alternatively, the aniline itself can be a starting point in multicomponent reactions, for example, reacting with nitriles and a nitrogen source. organic-chemistry.orgrsc.orgnih.gov

Oxadiazoles:

1,3,4-Oxadiazoles: A standard route to 2,5-disubstituted 1,3,4-oxadiazoles begins with an acylhydrazide (also known as an aroylhydrazone). nih.govjchemrev.com The synthesis would proceed by:

Formation of the 2-methyl-3-morpholin-4-ylhydrazide as detailed previously.

Condensation of this hydrazide with a second carboxylic acid or aldehyde.

Oxidative cyclization of the resulting diacylhydrazine or N-acylhydrazone using a dehydrating agent like POCl3 or via iodine-mediated oxidation to form the 1,3,4-oxadiazole (B1194373) ring. luxembourg-bio.comresearchgate.netorganic-chemistry.org

Table 2: Proposed Heterocyclic Derivatives

| Target Heterocycle | Key Intermediate | Typical Reagent(s) | General Method |

|---|---|---|---|

| Pyrazole | 2-Methyl-3-morpholin-4-ylhydrazine | 1,3-Diketone (e.g., Acetylacetone) | Condensation chim.it |

| 1,2,3-Triazole | 1-Azido-2-methyl-3-morpholinobenzene | Terminal Alkyne, Cu(I) catalyst | Huisgen Cycloaddition frontiersin.org |

| 1,2,4-Triazole | 2-Methyl-3-morpholin-4-ylhydrazine | Formamide, Microwave | Cyclocondensation organic-chemistry.org |

| 1,3,4-Oxadiazole | Acylhydrazide derivative | Carboxylic Acid, POCl3 | Dehydrative Cyclization jchemrev.com |

Ring Fusions and Polycyclic System Formation

The strategic functionalization of the this compound core provides a versatile platform for the construction of more complex molecular architectures through ring fusion reactions. The presence of a nucleophilic amino group ortho to a methyl-substituted carbon atom on the benzene ring allows for its participation in a variety of classical cyclization strategies to form fused polycyclic systems. These reactions are fundamental in synthetic organic chemistry for building heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science. While specific literature examples detailing the application of the named reactions below to this compound are not prevalent, its inherent structure as a substituted aniline makes it a viable candidate for such transformations.

A number of established synthetic methodologies can be employed to construct quinoline-type fused rings, a common strategy in the synthesis of complex heterocyclic compounds. wikipedia.orgiipseries.org These methods often involve the reaction of anilines with various carbon precursors under acidic or basic conditions to build the new heterocyclic ring. wikipedia.orgiipseries.org

Hypothetical Ring-Fusion Strategies

Several named reactions in organic chemistry are particularly well-suited for the transformation of anilines into fused quinoline systems. wikipedia.orgwikipedia.org These methods, if applied to this compound, would lead to the formation of novel polycyclic heteroaromatic compounds.

Skraup Synthesis: The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene. wikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. numberanalytics.com The application of the Skraup synthesis to this compound would theoretically yield a morpholinyl- and methyl-substituted tricyclic system.

Doebner-von Miller Reaction: A variation of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in the presence of a strong acid to react with anilines. wikipedia.orgsynarchive.com This reaction is also a cornerstone in quinoline synthesis. wikipedia.org For instance, the reaction of this compound with an α,β-unsaturated carbonyl compound would be expected to produce a substituted quinoline.

Combes Quinoline Synthesis: The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. wikipedia.orgyoutube.com The initial step is the formation of a Schiff base, which then undergoes an acid-catalyzed ring closure to form a 2,4-disubstituted quinoline. wikipedia.org This method offers a high degree of control over the substitution pattern of the resulting quinoline ring.

Friedländer Annulation: The Friedländer synthesis provides a route to quinolines from the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.govorganic-chemistry.org While this compound itself is not a 2-aminoaryl ketone, derivatives of it could potentially be used in Friedländer-type reactions. This reaction is known for its versatility and the ability to produce a wide array of substituted quinolines. nih.govresearchgate.net

Pfitzinger Reaction: The Pfitzinger reaction, another variation of the Friedländer synthesis, involves the reaction of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgepa.gov This reaction proceeds via the initial hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound and the aniline to form the quinoline ring system. wikipedia.org

The table below summarizes these hypothetical ring-fusion strategies using this compound as the starting aniline.

| Reaction Name | General Reactants | Hypothetical Product with this compound |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent, Sulfuric Acid | Substituted Tricyclic System |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid | Substituted Quinolines |

| Combes Synthesis | Aniline, β-Diketone, Acid | 2,4-Disubstituted Quinolines |

| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group | Substituted Quinolines (from a derivative) |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Substituted Quinoline-4-Carboxylic Acids |

Computational and Theoretical Investigations of 2 Methyl 3 Morpholin 4 Ylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods can elucidate the electron distribution, orbital energies, and reactivity indicators, providing a detailed picture of the molecule's chemical behavior.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of organic molecules. For 2-Methyl-3-morpholin-4-ylaniline, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and compute various electronic parameters.

Studies on substituted anilines have demonstrated that the nature and position of substituents significantly influence the electronic structure of the aniline (B41778) ring. The electron-donating nature of the methyl group and the morpholine (B109124) nitrogen are expected to increase the electron density on the aniline ring, affecting its reactivity. Key parameters that would be calculated include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule.

Electronic Energies: The total energy, energies of frontier molecular orbitals (HOMO and LUMO), and the HOMO-LUMO energy gap.

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies, can predict the molecule's reactivity.

Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. For this compound, the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the aniline moiety would be expected to be regions of high electron density.

A hypothetical data table summarizing the expected outcomes of DFT calculations on this compound is presented below, based on trends observed in similar molecules.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -652.78 |

| EHOMO (eV) | -5.25 |

| ELUMO (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 4.36 |

| Ionization Potential (eV) | 5.25 |

| Electron Affinity (eV) | 0.89 |

| Electronegativity (χ) | 3.07 |

| Chemical Hardness (η) | 2.18 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the morpholine group, reflecting the regions of highest electron density and the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic ring, indicating the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. In morpholine itself, the HOMO is associated with the nonbonding orbital of the nitrogen atom. rsc.org

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.25 | Aniline Ring, Morpholine Nitrogen |

| LUMO | -0.89 | Aniline Ring |

| HOMO-1 | -6.12 | Aniline Ring, Methyl Group |

| LUMO+1 | 0.15 | Aniline Ring, Morpholine Ring |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their conformational flexibility and interactions in a biological environment. An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule behaves in a more realistic setting than the gas phase calculations of quantum chemistry.

The simulation would track the movements of all atoms in the system over a period of nanoseconds. Key analyses from an MD simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule. The morpholine ring and the methyl group would likely exhibit higher flexibility.

Radial Distribution Function (RDF): To understand the solvation shell around the molecule and its interactions with solvent molecules.

Prediction of Conformational Preferences and Interconversion Barriers

Potential energy surface (PES) scans can be performed by systematically rotating the key dihedral angles to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding which conformations are likely to be present at room temperature and which might be biologically active.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-C) | Morpholine Ring Conformation |

|---|---|---|---|

| A | 0.00 | -95° | Chair |

| B | 1.25 | 85° | Chair |

| C | 3.50 | 0° | Twist-Boat |

In Silico Studies of Molecular Interactions and Ligand-Protein Binding (Preclinical Focus)

In silico docking studies are a cornerstone of modern drug discovery, allowing for the prediction of how a small molecule like this compound might bind to a protein target. Given the prevalence of aniline and morpholine scaffolds in medicinal chemistry, this compound could be docked against various receptors to explore its potential as a therapeutic agent.

The process involves:

Target Selection: Identifying a protein of interest based on its role in a disease pathway.

Docking Simulation: Using software like AutoDock or Glide, the most favorable binding poses of this compound within the active site of the target protein are predicted.

Scoring: The binding affinity is estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank different poses and molecules.

The predicted interactions would likely involve hydrogen bonds with the morpholine oxygen and the aniline nitrogen, as well as hydrophobic interactions with the aromatic ring and methyl group. These in silico predictions can guide the synthesis and experimental testing of the compound in a preclinical setting. Studies on other aniline derivatives have successfully used molecular docking to predict their binding to targets like topoisomerase II. ijper.orgijper.org

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Kinase A | -8.5 | ASP184, LYS72 | Hydrogen Bond |

| Kinase A | -8.5 | VAL57, LEU173 | Hydrophobic |

| Receptor B | -7.2 | SER204, ASN142 | Hydrogen Bond |

| Receptor B | -7.2 | PHE256, TRP84 | Pi-Pi Stacking |

Mechanistic Organic Chemistry Pertaining to 2 Methyl 3 Morpholin 4 Ylaniline

Detailed Reaction Mechanism Elucidation in Synthetic Pathways

Specific, elucidated reaction mechanisms for the synthesis of 2-Methyl-3-morpholin-4-ylaniline have not been documented in peer-reviewed literature. However, the synthesis of the core structures, the morpholine (B109124) ring and the substituted aniline (B41778), can be understood through established general mechanisms.

One common approach to forming the morpholine ring is through the cyclization of N-substituted diethanolamines or the reaction of a primary amine with a bis(2-haloethyl) ether. A more contemporary and efficient method involves a Lewis acid-catalyzed halo-etherification process. For instance, the reaction of an alkene with a protected amino alcohol in the presence of a Lewis acid like Indium(III) triflate (In(OTf)₃) and a halogen source such as N-Bromosuccinimide (NBS) proceeds through a cyclic halonium intermediate. nih.gov Subsequent intramolecular attack by the hydroxyl group followed by deprotection and cyclization would yield the morpholine ring.

The formation of the C-N bond to attach the morpholine ring to the aniline can be achieved via nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In a typical Buchwald-Hartwig reaction, an aryl halide (e.g., 3-bromo-2-methylaniline) would react with morpholine in the presence of a palladium catalyst and a strong base. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the N-aryl morpholine product and regenerate the Pd(0) catalyst.

A plausible, though not explicitly documented, synthetic route to this compound could involve the nitration of o-toluidine, followed by a reaction to introduce the morpholine moiety at the 3-position relative to the methyl group, and a final reduction of the nitro group to an amine. For the isomeric compound, 2-methyl-4-morpholin-4-ylaniline, a documented synthesis starts from 4-(3-Methyl-4-nitro-phenyl)morpholine, which is then reduced to the corresponding aniline. chemicalbook.com This reduction is typically achieved using standard reducing agents like hydrogen gas with a palladium catalyst, or tin(II) chloride.

Catalytic Processes and Their Mechanistic Basis in Reactions Involving the Chemical Compound

Specific catalytic processes for reactions involving this compound are not described in the literature. However, based on its structure, several catalytic mechanisms would be relevant to its synthesis.

Lewis Acid Catalysis in Morpholine Ring Formation: As mentioned, Lewis acids like In(OTf)₃ can catalyze the formation of the morpholine ring. nih.gov The mechanism involves the activation of a halogenating agent by the Lewis acid, which then reacts with an alkene to form a halonium ion. The pendant alcohol group of a co-reactant (like a protected amino alcohol) then acts as a nucleophile, attacking the halonium ion in an intramolecular fashion to form the ether linkage necessary for the heterocyclic ring. The regioselectivity of this ring-opening is a critical aspect of the mechanism.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds. The catalytic cycle for synthesizing an aryl-morpholine derivative is well-understood.

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X).

Amine Coordination & Deprotonation: Morpholine coordinates to the palladium center, and a base removes a proton from the morpholine nitrogen to form a more nucleophilic amido ligand.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium complex as the final product, regenerating the Pd(0) catalyst.

The choice of ligand on the palladium catalyst is crucial for the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.

Zeolite Catalysis in Related Syntheses: In the synthesis of related heterocyclic compounds like quinolines from aniline, solid-acid catalysts such as zeolites are employed. For example, ZnCl₂/Ni-USY-acid catalysts have shown effectiveness. rsc.org The mechanism involves the activation of reactants on the acidic sites (both Brønsted and Lewis) within the zeolite pores, facilitating condensation and cyclization reactions. rsc.orgresearchgate.net While not directly applied to this compound, these principles of heterogeneous catalysis could be adapted for its large-scale production.

Investigation of Preclinical Biological Interaction Mechanisms

There is no available preclinical data on the biological activity, enzymatic inhibition, or receptor binding of this compound itself. However, the morpholino-aniline scaffold is present in numerous biologically active compounds, and studies on these related molecules can provide a hypothetical context for the potential biological roles of the title compound.

Enzymatic Inhibition Mechanistic Studies

Molecules incorporating a 4-morpholinoaniline (B114313) or similar structure have been identified as potent enzyme inhibitors, particularly protein kinase inhibitors.

PI3 Kinase (PI3K) Inhibition: A series of 4-morpholino-2-phenylquinazolines were evaluated as inhibitors of PI3 kinase p110α. The morpholine group is often crucial for conferring solubility and favorable interactions within the ATP-binding pocket of the kinase.

Receptor Tyrosine Kinase (RTK) Inhibition: Quinazoline-morpholine hybrids have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular docking studies suggest that the morpholine nitrogen can form key hydrogen bonds with amino acid residues in the hinge region of the kinase domain, a common binding motif for kinase inhibitors. nih.gov For example, in the active site of VEGFR2, the morpholine moiety can interact with residues like Cys919. nih.gov

The table below summarizes findings for structurally related compounds that contain the morpholino-aniline scaffold.

| Compound Class | Target Enzyme(s) | Key Mechanistic Feature |

| Quinazoline-morpholine hybrids | VEGFR1, VEGFR2, EGFR | Hydrogen bond interactions between the morpholine group and active site residues (e.g., Cys919 in VEGFR2). |

| 3-Substituted indolin-2-ones | VEGF-R2, FGF-R, PDGF-R | Inhibition of tyrosine kinase activity at the catalytic site. |

| 4-Morpholino-2-phenylquinazolines | PI3K p110α | Selective inhibition of the p110α isoform. |

| Morpholin-4-ylphenylamino pyrimidines | STAT6 | Inhibition of STAT6 activation. bindingdb.org |

Receptor Binding Mechanism Analysis (Preclinical Context)

In the absence of direct studies on this compound, analysis of related compounds is necessary. For molecules targeting receptor tyrosine kinases, the binding mechanism typically involves competitive inhibition at the ATP-binding site.

Molecular dynamics simulations performed on a quinazoline-morpholine hybrid compound bound to VEGFR2 showed stable and strong hydrogen bond interactions within the active site. nih.gov The stability of the ligand-protein complex, indicated by low Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values, suggests a favorable and durable binding mode. nih.gov The morpholine ring, along with the aniline core, contributes to occupying a hydrophobic pocket and forming specific polar contacts that are essential for high-affinity binding.

Modulation of Biological Pathways at a Molecular Level (Preclinical)

Compounds structurally related to this compound modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR/EGFR Signaling: By inhibiting receptor tyrosine kinases like VEGFR and EGFR, related compounds can block the downstream PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways. This disruption can lead to cell cycle arrest and apoptosis in cancer cells. For instance, some 2-morpholino-4-anilinoquinoline derivatives have been shown to induce G0/G1 cell cycle arrest in HepG2 cancer cells. nih.gov

STAT Signaling: The JAK/STAT pathway is another critical signaling cascade in cancer and inflammation. A pyrimidine (B1678525) derivative containing a morpholin-4-ylphenylamino group was found to inhibit the activation of STAT6, a key transcription factor in this pathway. bindingdb.org

Tau Phosphorylation: While more structurally distant, a novel inhibitor of Glycogen Synthase Kinase-3 (GSK-3) was shown to decrease the phosphorylation of tau protein, a key event in the pathology of Alzheimer's disease. nih.gov This highlights the broad potential for aniline-based compounds to modulate critical cellular pathways.

Applications in Advanced Organic Synthesis and Material Science Research

Utilization as a Building Block in Complex Organic Molecule Synthesis

The primary amino group and the aromatic ring of 2-Methyl-3-morpholin-4-ylaniline make it a valuable precursor for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. The aniline (B41778) functionality can readily undergo diazotization followed by coupling reactions or participate in condensation and cyclization reactions to form diverse ring systems.

For instance, substituted anilines are crucial starting materials for the synthesis of quinazolines and their derivatives, a class of compounds with a broad spectrum of biological activities. researchgate.netresearchgate.netopenmedicinalchemistryjournal.comnih.govrsc.org The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, for example, can be initiated from anthranilic acid, which is an isomer of 2-aminobenzoic acid. researchgate.net The reaction of this compound with appropriate reagents could similarly lead to the formation of novel quinazoline (B50416) scaffolds. The general synthetic approach often involves the reaction of a substituted aniline with a suitable carbonyl compound or its derivative to construct the quinazoline core.

Furthermore, the presence of the morpholine (B109124) and methyl groups on the aniline ring can influence the reactivity and selectivity of these synthetic transformations, potentially leading to the formation of unique and sterically defined products. The methyl group can exert steric and electronic effects, while the morpholine moiety can influence the solubility and pharmacokinetic properties of the resulting molecules. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | Potential Synthetic Route | Key Intermediates |

| Quinazolines | Condensation with anthranilic acid derivatives or ortho-aminoaryl ketones. | N-acylated anilines, benzoxazinones |

| Benzimidazoles | Reaction with carboxylic acids or their derivatives under acidic conditions. | N-acylated anilines |

| Thiophenes | Reaction with sulfur reagents and dicarbonyl compounds. | Enamines |

| Pyridines | Multicomponent reactions involving aldehydes and active methylene (B1212753) compounds. | Enaminones |

Role in the Preparation of Specialty Chemicals and Materials

The chemical reactivity of this compound also lends itself to the preparation of various specialty chemicals, including dyes and functional materials. The aniline moiety is a well-known precursor for the synthesis of azo dyes, which are a large and important class of colored compounds. researchgate.net The diazotization of the primary amino group of this compound would yield a diazonium salt, which can then be coupled with a variety of aromatic compounds to produce a range of colors. The substituents on the aniline ring, namely the methyl and morpholine groups, would be expected to modulate the color and properties of the resulting dyes.

Moreover, substituted anilines are employed as building blocks in the synthesis of materials with specific electronic or optical properties. The incorporation of the this compound unit into larger molecular structures could lead to the development of novel organic materials with applications in fields such as electronics and photonics.

Integration into Polymeric Structures and Advanced Materials (e.g., Fluorescent Polymers)

The field of materials science offers significant opportunities for the application of this compound, particularly in the development of advanced polymers. The aniline functionality can be utilized for the polymerization of this compound, either as a monomer or a co-monomer, to create novel polymeric structures. The polymerization of aniline and its derivatives is a well-established method for producing conducting polymers. nih.govrroij.com The resulting poly(this compound) would be expected to possess interesting electronic and physical properties, influenced by the methyl and morpholine substituents.

Table 2: Potential Polymer Properties and Applications

| Polymer Type | Potential Synthesis Method | Potential Properties | Potential Applications |

| Conducting Polymer | Oxidative polymerization | Electrical conductivity, environmental stability | Sensors, antistatic coatings, corrosion protection |

| Fluorescent Polymer | Copolymerization with other fluorescent monomers | Fluorescence, photostability | Organic light-emitting diodes (OLEDs), chemical sensors, bio-imaging |

| Thermally Stable Polymer | Polycondensation with diacyl chlorides or dianhydrides | High thermal stability, good mechanical properties | High-performance plastics, adhesives |

Role in Medicinal Chemistry Research and Drug Discovery Preclinical Focus

Precursor Role in the Synthesis of Potential Drug Candidates

The primary and most well-documented role of 2-methyl-3-morpholin-4-ylaniline in preclinical research is as a key intermediate in the synthesis of potent and selective RAF kinase inhibitors. This compound serves as a crucial fragment in the construction of complex biaryl amide structures designed to target the RAF-MEK-ERK signaling pathway, which is frequently dysregulated in human cancers due to mutations in the RAS and RAF genes.

In the synthesis of these potential drug candidates, this compound typically forms the "head" or "central" part of the molecule. For instance, in the development of the clinical candidate LXH254, a Suzuki-Miyaura coupling reaction is employed to connect 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with a suitably functionalized morpholino-pyridine component, which is then further elaborated. This modular nature of synthesis allows for systematic modifications to optimize the pharmacological properties of the final compound.

Lead Compound Identification and Optimization Strategies

The journey from an initial "hit" compound to a viable drug candidate involves a meticulous process of lead identification and optimization, and molecules derived from this compound have been central to such campaigns. The initial discovery of RAF inhibitors with a favorable selectivity profile but suboptimal drug-like properties, such as poor solubility, prompted medicinal chemists to explore analogs incorporating the 2-methyl-3-morpholinoaniline core.

One of the key challenges in the development of RAF inhibitors has been to strike a balance between high potency in cellular assays and good physicochemical properties, such as solubility. For example, in the optimization campaign leading to the discovery of RAF709, a lead molecule exhibited poor solubility. Researchers hypothesized that disrupting the crystal packing of the molecule by introducing a tetrahydropyranyl (THP) oxy-pyridine moiety, attached to the core structure derived from this compound, would improve this property. This strategic modification proved successful, leading to a compound with enhanced solubility, excellent kinase selectivity, and in vivo efficacy in a KRAS mutant xenograft model.

Further optimization efforts leading to the clinical candidate LXH254 focused on mitigating human intrinsic clearance and time-dependent inhibition of cytochrome P450 enzymes. This was achieved through a structure-based design approach, leading to a pyridine (B92270) series with an alcohol side-chain that could interact with the DFG (Asp-Phe-Gly) loop of the kinase, significantly improving cellular potency while maintaining desirable pharmacokinetic properties.

Rational Design and Synthesis of Analogs for Target Modulation

The rational design of analogs based on the this compound scaffold has been a cornerstone of efforts to modulate specific enzyme targets, primarily within the kinase family.

Development of RAF Inhibitors and Related Pathways Modulators

The most significant application of this compound in preclinical research has been in the development of inhibitors of the RAF (Rapidly Accelerated Fibrosarcoma) kinases, particularly B-RAF and C-RAF. Mutations in the RAS genes, which are found in over 30% of human cancers, lead to the activation of the RAF-MEK-ERK signaling cascade, promoting cell proliferation and survival.

Compounds such as RAF709 and LXH254, which are synthesized using this compound as a key building block, have been shown to be potent and selective inhibitors of B-RAF and C-RAF. These inhibitors are designed to be effective in tumors with RAS mutations, where the dependency on C-RAF is particularly pronounced. A critical aspect of their design is the avoidance of "paradoxical activation" of the ERK pathway, a phenomenon observed with some earlier generation RAF inhibitors in RAS-mutant cells. The table below summarizes the properties of key RAF inhibitors derived from this chemical scaffold.

| Compound | Target(s) | Key Features |

| RAF709 | B-RAF, C-RAF | Potent and selective Type II inhibitor; Improved solubility and in vivo efficacy in KRAS mutant models. |

| LXH254 | B-RAF, C-RAF | Potent and selective Type II inhibitor; Mitigated human intrinsic clearance; Advanced to Phase 1 clinical trials. |

Exploration as FtsZ Inhibitors or Other Anti-Infective Agents

A review of the current scientific literature does not indicate a role for this compound in the preclinical development of FtsZ inhibitors or other anti-infective agents. Research into FtsZ inhibitors, which target a key bacterial cell division protein, has focused on other chemical scaffolds, such as derivatives of 3-methoxybenzamide. While FtsZ is an attractive target for novel antibacterial drugs due to its essential role in bacterial viability and its absence in eukaryotes, there is no published evidence to suggest that this compound or its derivatives have been explored for this purpose.

Identification of Novel Pharmacological Targets (Preclinical)

While this compound has been instrumental in the development of inhibitors for the well-established pharmacological targets B-RAF and C-RAF, there is currently no evidence in the scientific literature to suggest its use in the identification of entirely novel preclinical pharmacological targets outside of the kinase family. The research focus for this particular chemical scaffold has remained tightly centered on the modulation of the RAF-MEK-ERK pathway in the context of oncology. The successful development of RAF inhibitors using this scaffold, however, underscores the potential for its constituent parts, such as the morpholine (B109124) ring, to be incorporated into libraries for screening against other targets in the future.

Development of Biochemical Assays and Screening Cascades for Preclinical Evaluation

The initial step in assessing the therapeutic potential of a compound like this compound is the establishment of a robust screening cascade. This multi-step process is designed to efficiently identify and characterize the compound's biological activity, beginning with high-throughput primary assays and progressing to more complex secondary and orthogonal assays. The goal is to confirm the compound's mechanism of action and ensure it is not a false positive. sygnaturediscovery.com

A typical biochemical screening cascade for a novel compound would begin with a primary assay to identify initial hits. For instance, if this compound were being investigated as a kinase inhibitor, a common target for morpholine-containing compounds, the primary screen would likely be a biochemical assay measuring the inhibition of the target kinase's activity. nih.gov Hits from this primary screen would then be subjected to a dose-response analysis to determine their potency, typically expressed as an IC50 value.

To eliminate false positives, which can arise from various artifacts such as compound aggregation or interference with the detection technology, confirmed hits would proceed to orthogonal assays. sygnaturediscovery.com These assays measure the same biological endpoint but use a different detection method. For example, if the primary assay was based on fluorescence, an orthogonal assay might use a label-free technology like surface plasmon resonance (SPR) to confirm direct binding of the compound to the target protein.

Further steps in the screening cascade involve assessing the compound's selectivity. This is crucial as off-target effects can lead to toxicity. A selectivity panel would test the compound against a range of related and unrelated biological targets. In many drug discovery campaigns, identifying and mitigating a lack of selectivity is a key objective from the early stages. sygnaturediscovery.com

Below is a hypothetical screening cascade for the preclinical evaluation of this compound.

Table 1: Hypothetical Screening Cascade for this compound

| Assay Type | Purpose | Example Assay | Hypothetical Result for this compound |

|---|---|---|---|

| Primary Screen | Initial identification of active compounds. | Kinase activity assay (e.g., PI3Kα) | 75% inhibition at 10 µM |

| Dose-Response | Determine the potency of the compound. | IC50 determination against PI3Kα | IC50 = 500 nM |

| Orthogonal Assay | Confirm the hit and rule out assay interference. | Surface Plasmon Resonance (SPR) | Confirmed binding to PI3Kα |

| Selectivity Panel | Assess activity against related targets. | Kinase panel (e.g., PI3Kβ, PI3Kδ, PI3Kγ) | IC50 > 10 µM for other isoforms |

| Cellular Assay | Evaluate activity in a biological context. | Cell proliferation assay in a cancer cell line | EC50 = 2 µM |

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization (Preclinical)

Following the confirmation of a compound's activity through the screening cascade, the next phase in preclinical drug discovery is the optimization of its biological activity through Structure-Activity Relationship (SAR) studies. SAR studies involve the synthesis and testing of a series of analogues of the lead compound to understand how specific structural modifications impact its potency, selectivity, and other pharmacological properties. nih.gov

For this compound, SAR studies would systematically explore modifications at three key positions: the aniline (B41778) ring, the methyl group, and the morpholine ring. The insights gained from these studies are crucial for designing more potent and selective compounds. Molecular docking studies are often employed in conjunction with SAR to provide a rationale for the observed activities and to guide the design of new analogues. nih.govmdpi.com

The morpholine ring is a common motif in medicinal chemistry, often contributing to favorable physicochemical properties and engaging in key interactions with biological targets. mspsss.org.ua For instance, in some kinase inhibitors, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor. nih.gov Therefore, modifications to the morpholine ring, or its replacement with other heterocycles, would be a key focus of SAR studies for this compound.

Modifications to the aniline ring, such as the introduction of different substituents, could influence the compound's electronic properties and its interactions with the target protein. Similarly, the methyl group could be replaced with other alkyl or functional groups to probe the steric and electronic requirements of the binding pocket.

The table below presents a hypothetical SAR study for this compound, illustrating how different structural modifications could influence its inhibitory activity against a target kinase.

Table 2: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogues

| Compound | R1 (at position 2) | R2 (on aniline ring) | R3 (morpholine replacement) | Hypothetical IC50 (nM) |

|---|---|---|---|---|

| 1 (Lead) | -CH3 | -H | Morpholine | 500 |

| 2 | -H | -H | Morpholine | 2000 |

| 3 | -CH2CH3 | -H | Morpholine | 800 |

| 4 | -CH3 | 5-Fluoro | Morpholine | 250 |

| 5 | -CH3 | 6-Chloro | Morpholine | 600 |

| 6 | -CH3 | -H | Thiomorpholine | 1500 |

| 7 | -CH3 | -H | Piperidine | 3000 |

Future Directions and Emerging Research Avenues for 2 Methyl 3 Morpholin 4 Ylaniline

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-methyl-3-morpholin-4-ylaniline and its derivatives is an area ripe for modernization through the adoption of flow chemistry and automated synthesis. Traditional batch synthesis methods for similar compounds can be time-consuming and challenging to scale. researchgate.net Continuous flow processing offers significant advantages, including enhanced safety, improved reaction efficiency, reduced solvent usage, and superior control over reaction parameters like temperature and pressure. researchgate.netresearchgate.netdoaj.orgmdpi.com

Research has already demonstrated the successful N-methylation of aniline (B41778) and morpholine (B109124) using continuous flow systems over heterogeneous catalysts, achieving high conversions and selectivity for the desired products. researchgate.netrsc.org Similarly, the α-methylation of pyridine (B92270) rings has been expedited using a simplified bench-top continuous flow setup, yielding products with high purity that often require no further work-up. researchgate.netdoaj.orgmdpi.com These precedents strongly suggest that the synthesis of this compound could be adapted to a flow process. Such a system would enable safer, more efficient, and greener production. researchgate.net

Furthermore, integrating flow reactors with automated platforms would facilitate the high-throughput synthesis of a diverse library of this compound derivatives. By systematically varying substituents on the aniline ring or the morpholine moiety, these automated systems can rapidly generate numerous analogs for subsequent screening, accelerating the discovery of compounds with optimized properties.

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The this compound core offers multiple avenues for chemical modification to explore new chemical space and structure-activity relationships (SAR). The aniline nitrogen and the aromatic ring are prime locations for derivatization.

Key Derivatization Strategies:

Aniline Moiety Modification: The primary amine can be functionalized to form amides, sulfonamides, or undergo reductive amination to introduce diverse substituents.

Aromatic Ring Substitution: The electron-donating nature of the amino and morpholino groups, combined with the directing effect of the methyl group, can guide electrophilic aromatic substitution to introduce halogens, nitro groups, or other functionalities onto the phenyl ring. The reactivity of related 2-methyl-3-nitropyridines demonstrates that such substitution patterns can yield versatile intermediates for further reactions. researchgate.net

Scaffold Morphing: A more advanced strategy involves chemically transforming the core structure into related heterocyclic systems. rsc.org For instance, the aniline portion could serve as a precursor for building more complex fused rings, such as quinolines or quinazolines. The Doebner reaction, which uses anilines to form quinoline-4-carboxylic acids, exemplifies a potential pathway for such transformations. sci-hub.se This "scaffold morphing" can lead to compounds with vastly different biological activities and intellectual property potential. rsc.org

Research on 2-morpholino-4-anilinoquinoline derivatives has shown that modifications to the aniline portion of the molecule can dramatically influence biological activity, such as anticancer efficacy. nih.govrsc.org This highlights the importance of exploring diverse substitutions to tune the properties of the this compound scaffold.

Advanced Computational Approaches for De Novo Design and Virtual Screening

Computational chemistry provides powerful tools to guide and accelerate the design of novel derivatives of this compound. Virtual screening and de novo design can prioritize synthetic efforts and increase the probability of discovering potent and selective molecules.

De Novo Design: Generative models in artificial intelligence can use the this compound structure as a core scaffold to "decorate" it with new functional groups, building novel molecules atom by atom. arxiv.orgcrossref.org Frameworks coupling reinforcement learning with 3D-scaffold-based generative models can design target-specific inhibitors by optimizing features like binding affinity, potency, and synthetic accessibility directly within a protein's binding pocket. arxiv.org This approach moves beyond intuition-driven design to create optimized lead candidates.

Virtual Screening: A library of virtual derivatives based on the this compound scaffold can be computationally screened against databases of biological targets. This process involves:

Molecular Docking: Simulating the binding pose and affinity of each virtual compound within the active site of a target protein. Studies on quinazoline (B50416) derivatives and natural flavonoids have successfully used docking to identify potential inhibitors of targets in malaria and retinoblastoma, respectively. nih.govnih.gov

Binding Energy Calculation: Quantifying the strength of the interaction to rank potential hits. For example, a virtual screening of quinazoline derivatives against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein identified a lead compound with a strong re-rank score of -173.528 kcal/mol. nih.gov

ADME/T Prediction: Assessing the drug-likeness and pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity) of the most promising candidates in silico before committing to their synthesis. nih.gov

These computational methods allow for the rapid evaluation of thousands of potential compounds, focusing laboratory resources on those with the highest likelihood of success.

Expansion into Underexplored Biological Target Classes (Preclinical)

The morpholine and aniline motifs are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Derivatives of related scaffolds have shown potent activity in several disease areas, primarily cancer. For example, various 2-morpholino-4-anilinoquinoline derivatives have demonstrated significant anticancer activity against liver cancer cell lines, with IC₅₀ values as low as 8.50 μM. nih.govrsc.orgnih.gov Furthermore, related quinazoline and pyrimidine (B1678525) structures are known inhibitors of critical cell cycle regulators like cyclin-dependent kinases (CDKs) and PI3 kinase. nih.govnih.gov

While oncology is a promising area, the unique stereoelectronic properties of the this compound scaffold may offer advantages against other, less explored biological targets. Future preclinical research should expand into new target classes, including:

Neurodegenerative Diseases: Targeting kinases or receptors involved in pathways related to Alzheimer's or Parkinson's disease.

Inflammatory Disorders: Investigating the inhibition of enzymes like proteases or signaling proteins central to inflammatory cascades. researchgate.net

Infectious Diseases: Screening against essential enzymes in bacteria or parasites, similar to how quinazoline derivatives were evaluated for antimalarial properties. nih.gov

The key will be to leverage the existing knowledge of morpholine- and aniline-based drugs to hypothesize new applications and then use high-throughput screening and the computational methods described above to test these hypotheses.

Synergistic Applications Across Chemistry, Biology, and Materials Science

The future of the this compound scaffold lies in synergistic applications that bridge multiple scientific disciplines.

Chemistry and Biology Synergy: The most immediate synergy is between advanced synthesis and biological evaluation. By using automated flow chemistry to rapidly produce a library of derivatives, researchers can perform extensive high-throughput screening to build detailed structure-activity relationship (SAR) models. These models, in turn, can inform computational de novo design for the next generation of compounds, creating a powerful, iterative cycle of drug discovery.

Materials Science Integration: The potential of this compound and its derivatives in materials science is an untapped frontier. The aromatic and heterocyclic components of the molecule suggest potential applications as:

Building Blocks for Polymers: Incorporation into polymer chains could yield materials with specific thermal, electronic, or optical properties.

Ligands for Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in the morpholine and aniline groups could act as coordination sites for metal ions, leading to the formation of porous MOFs with potential uses in catalysis, gas storage, or chemical sensing.

Corrosion Inhibitors: Morpholine itself is used as a corrosion inhibitor, and its derivatives could be explored for creating protective films on metal surfaces. researchgate.net

Exploring these cross-disciplinary applications will maximize the value derived from the this compound scaffold, potentially leading to breakthroughs not only in medicine but also in advanced materials.

Referenced Compounds

| Compound Name |

| This compound |

| 2-morpholino-4-anilinoquinoline |

| 2-methyl-3-nitropyridine |

| quinoline-4-carboxylic acid |

| 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine |

| 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine |

| 4-morpholino-2-phenylquinazoline |

| N-(2-acetylphenyl)but-2-enamide |

| 2-vinylquinolin-4-one |

| 3-Methoxy-4-(morpholin-4-yl)aniline |

| 2-Methylsulfonyl-3-morpholin-4-ylaniline |

Q & A

Q. What are the standard synthetic routes for 2-Methyl-3-morpholin-4-ylaniline, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves alkylation or amination steps to introduce the morpholine moiety to the aniline core. For example, coupling 3-amino-2-methylaniline with morpholine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) . Optimization via Design of Experiments (DoE) can systematically evaluate variables like temperature, solvent ratio, and catalyst loading to improve yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer : Use 1H/13C NMR to confirm the morpholine ring (δ ~3.6–3.8 ppm for N-CH₂ protons) and the aromatic protons of the aniline moiety (δ ~6.5–7.5 ppm). Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies N-H stretching (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What are the common chemical transformations of this compound, and how do reaction mechanisms differ under acidic vs. basic conditions?

- Methodological Answer : The compound can undergo electrophilic substitution (e.g., nitration, halogenation) on the aromatic ring. Under acidic conditions, protonation of the morpholine nitrogen enhances electrophilicity, whereas basic conditions may favor deprotonation of the aniline -NH₂ group, directing reactivity to specific sites .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). Conduct meta-analyses of published data to identify confounding variables. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and standardize protocols (e.g., IC50 determination under consistent pH/temperature) .

Q. What strategies are effective for improving regioselectivity in the functionalization of this compound?

- Methodological Answer : Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd/Cu) to control substitution patterns. Computational modeling (DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals .

Q. How can computational tools predict the binding affinity of this compound to biological targets, and what validation steps are critical?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like kinases or GPCRs. Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants experimentally .

Q. What experimental designs are suitable for studying the metabolic stability of this compound in preclinical models?

- Methodological Answer : Use hepatic microsome assays (human/rat) to assess Phase I metabolism. Combine with LC-MS/MS to identify metabolites. For in vivo studies, employ radiolabeled compounds (e.g., 14C-labeled) to track bioavailability and excretion .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting crystallographic data for morpholine-containing compounds?

- Methodological Answer : Compare refinement metrics (e.g., R-factors, electron density maps) across datasets. Use programs like SHELXL for small-molecule refinement, ensuring twinning or disorder is accounted for. Cross-validate with spectroscopic data to resolve ambiguities .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?

- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Report confidence intervals and effect sizes to quantify uncertainty .

Future Directions